REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[S:17](=[O:20])(=[O:19])[NH2:18])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[S:17](=[O:20])(=[O:19])[N:18]=1)[CH3:2]
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)NC1=C(C=C(C=C1)OC)S(N)(=O)=O)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 2.5 hours
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Duration
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2.5 h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was then dissolved in ethyl acetate and neutralized with saturated aqueous sodium bicarbonate
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Type
|
WASH
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Details
|
The organic phase was washed with 2 N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid product was then triturated in diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NS(C2=C(N1)C=CC(=C2)OC)(=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |